molecular formula C11H15Cl2NO2 B1436477 Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride CAS No. 2060021-52-3

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B1436477
CAS No.: 2060021-52-3
M. Wt: 264.14 g/mol
InChI Key: LULOIOMCCWQZPZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex three-dimensional structure centered around a quaternary carbon atom at the 2-position of the propanoate chain. The compound exhibits a molecular weight of 264.15 g/mol for the hydrochloride salt form, with the free base having a molecular weight of 227.70 g/mol. The structural framework consists of a methyl ester functionality connected to a branched propanoic acid derivative, where the central carbon bears both an amino group and a methyl substituent, creating a quaternary stereocenter.

The crystallographic analysis of related chlorophenylalanine derivatives provides insight into the spatial arrangement of similar compounds. Comparative crystallographic studies of methyl N-(4-chlorophenyl)succinamate demonstrate orthorhombic crystal systems with space group Pbca, indicating potential similarities in crystal packing for related 4-chlorophenyl compounds. The crystal parameters for comparable structures show unit cell dimensions of approximately 14.190 Å × 5.6370 Å × 28.139 Å, with crystal volumes around 2250.8 ų.

The molecular geometry features a 4-chlorophenyl ring system attached via a methylene bridge to the quaternary carbon center. The chlorine substituent at the para position of the phenyl ring influences both the electronic properties and steric considerations of the molecule. The SMILES notation CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N accurately represents the connectivity pattern, highlighting the branched nature of the carbon skeleton.

Conformational analysis reveals that the molecule can adopt multiple conformational states due to rotation around the C-C bond connecting the quaternary carbon to the chlorophenyl methylene group. The predicted collision cross section data indicates varying conformational preferences depending on the ionization state, with values ranging from 149.3 Ų for the [M+H]+ adduct to 190.1 Ų for the [M+CH3COO]- adduct.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shifts and coupling patterns. The 1H NMR spectrum exhibits distinct resonances corresponding to the quaternary methyl group, the benzyl methylene protons, aromatic protons of the 4-chlorophenyl ring, and the methyl ester functionality. The quaternary nature of the central carbon results in simplified splitting patterns for adjacent protons compared to linear amino acid derivatives.

The 13C NMR spectrum reveals characteristic carbon environments including the carbonyl carbon of the ester functionality, aromatic carbons of the chlorinated phenyl ring, the quaternary carbon center, and aliphatic carbons. The presence of the chlorine substituent affects the chemical shifts of the aromatic carbons, particularly those in ortho and para positions relative to the chlorine atom. Comparative analysis with related compounds shows that 4-chlorophenylalanine methyl ester hydrochloride exhibits molecular ion peaks at m/z 213 in mass spectrometry, providing reference points for structural confirmation.

Mass spectrometric analysis demonstrates characteristic fragmentation patterns that confirm the structural assignment. The predicted collision cross section values provide additional confirmation of molecular size and shape in the gas phase. Key fragmentation ions include the loss of the methyl ester group and the formation of characteristic chlorophenyl-containing fragments.

Analytical Technique Key Observations Diagnostic Features
1H NMR Quaternary methyl, aromatic signals Simplified coupling patterns
13C NMR Carbonyl, quaternary carbon, aromatic signals Chlorine-affected aromatic shifts
Mass Spectrometry Molecular ion and fragmentation Chlorophenyl-characteristic losses
Collision Cross Section Size-dependent ion mobility Conformational information

Infrared spectroscopy reveals characteristic absorption bands corresponding to the amino group, carbonyl stretch of the ester functionality, and aromatic C-H stretching vibrations. The presence of the hydrochloride salt affects the amino group stretching frequencies compared to the free base form.

Comparative Analysis with Related Chlorophenylalanine Derivatives

Comparative structural analysis with related chlorophenylalanine derivatives reveals significant differences in molecular architecture and properties. Methyl 2-amino-3-(4-chlorophenyl)propanoate, the linear analogue without the quaternary methyl group, exhibits different spectroscopic and physical properties. The linear compound has a molecular formula of C10H12ClNO2 with a molecular weight of 213.66 g/mol, compared to the branched derivative's molecular weight of 227.70 g/mol for the free base.

The presence of the additional methyl group at the 2-position creates a quaternary carbon center that fundamentally alters the molecular geometry and stereochemical properties. This structural modification affects the collision cross section values, with the methylated derivative showing larger predicted collision cross sections due to increased molecular size and altered conformational preferences.

Positional isomers such as methyl 3-amino-3-(4-chlorophenyl)propanoate demonstrate different connectivity patterns and correspondingly different spectroscopic signatures. The 3-amino positioning versus 2-amino positioning results in distinct NMR coupling patterns and fragmentation behaviors in mass spectrometry.

Compound Molecular Formula Molecular Weight Key Structural Difference
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate C11H14ClNO2 227.70 Quaternary carbon with methyl
Methyl 2-amino-3-(4-chlorophenyl)propanoate C10H12ClNO2 213.66 Linear structure
Methyl 3-amino-3-(4-chlorophenyl)propanoate C10H12ClNO2 213.66 Amino at 3-position

The hydrochloride salt forms of these compounds exhibit different crystallization behaviors and solubility properties. The quaternary carbon in this compound affects both the basicity of the amino group and the overall molecular conformation, influencing salt formation and stability.

Comparative analysis of 4-chlorophenylalanine methyl ester derivatives used in crystallization-induced asymmetric transformation processes reveals that structural modifications significantly affect resolution efficiency and enantiomeric purity outcomes. The branched nature of the 2-methylated derivative may influence its behavior in chiral resolution processes compared to linear analogues.

Stereochemical Considerations and Enantiomeric Purity Assessment

The stereochemical complexity of this compound arises from the presence of a quaternary stereocenter at the 2-position of the propanoate chain. This quaternary carbon bears four different substituents: an amino group, a methyl group, a carboxylate ester functionality, and a 4-chlorophenylmethyl group, creating a chiral center that can exist in either R or S configuration.

Enantiomeric purity assessment for quaternary amino acid derivatives presents unique analytical challenges compared to conventional amino acids with tertiary stereocenters. Traditional chiral derivatization methods may not be directly applicable due to the quaternary nature of the stereocenter. Specialized chiral stationary phases or chiral derivatizing agents specific for quaternary amino acids may be required for accurate enantiomeric excess determination.

Crystallization-induced asymmetric transformation studies on related 4-chlorophenylalanine methyl ester compounds provide insights into potential resolution strategies. Research has demonstrated that para-chlorophenylalanine methyl ester can undergo successful resolution with tartaric acid derivatives, achieving optical purities ranging from 78% to 88%. The additional methyl group in the quaternary derivative may influence the efficiency of such resolution processes.

The InChI key RLPQEFRRIIZSJH-UHFFFAOYSA-N for this compound indicates that stereochemical information is not explicitly encoded in the standard InChI representation, reflecting the complexity of stereochemical notation for quaternary centers. This limitation necessitates alternative approaches for stereochemical specification and communication.

Stereochemical Feature Impact on Properties Analytical Considerations
Quaternary stereocenter Creates enantiomeric forms Requires specialized chiral analysis
Four different substituents Enables optical activity Challenges conventional resolution methods
Branched structure Affects conformational preferences Influences chiral recognition

Polarimetric analysis of related L-tyrosine and L-DOPA derivatives demonstrates specific rotation values of approximately -11.3° and -11.5° respectively in 1 M hydrochloric acid. Similar optical rotation measurements for resolved enantiomers of this compound would provide valuable stereochemical characterization data.

The stereochemical implications extend to biological activity and pharmaceutical applications, where different enantiomers may exhibit distinct pharmacological profiles. The quaternary nature of the stereocenter may influence molecular recognition processes and binding interactions with biological targets, making enantiomeric purity assessment crucial for potential therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOIOMCCWQZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

    Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-(4-chlorophen

Biological Activity

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, also known as a chlorinated derivative of amino acid esters, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The compound's molecular formula is C11H15ClN2O2C_{11}H_{15}ClN_{2}O_2, and it is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous environments. The presence of the amino group and the chlorophenyl moiety contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC11H15ClN2O2C_{11}H_{15}ClN_{2}O_2
CAS Number6334-45-8
SolubilitySoluble in water
StructureContains an amino group and a chlorophenyl group

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group may enhance lipophilicity, influencing its binding affinity and metabolic stability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, indicating potential utility in treating infections .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .
  • Receptor Binding : Interaction studies have shown that the compound may bind to various receptors, potentially modulating physiological responses .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

This suggests that the compound could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition Study

Another research effort focused on the enzyme inhibition properties of the compound. It was found to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The IC50 values for HDAC inhibition were reported as:

EnzymeIC50 (µM)
HDAC112
HDAC68

These results indicate that this compound may have potential as an anticancer agent through modulation of gene expression .

Scientific Research Applications

Biological Activities

Research indicates that Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride exhibits significant biological activities, particularly as an inhibitor in various cellular processes.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound show antiproliferative activity against cancer cell lines such as HCT-116 and HeLa cells. For instance, certain synthesized derivatives have shown IC50 values ranging from 0.69 to 11 μM, indicating their potential as anticancer agents .

Applications in Medicinal Chemistry

This compound is utilized in various aspects of medicinal chemistry:

Peptide Synthesis

The compound serves as an organic buffer and a coupling agent in peptide synthesis, enhancing yields and facilitating the formation of peptide bonds . Its structural properties make it suitable for generating peptide mimetics that can be used in drug development.

Drug Development

Given its biological activity, this compound is being explored for its potential role in developing new anticancer therapies. The modification of its structure to enhance potency and selectivity against specific cancer types is an ongoing area of research.

Case Studies

Several case studies highlight the efficacy and versatility of this compound in research:

  • Case Study 1 : A study focused on synthesizing a series of derivatives that demonstrated improved HDAC inhibition compared to standard treatments like doxorubicin. The derivatives exhibited enhanced antiproliferative activity against multiple cancer cell lines .
  • Case Study 2 : Research involving the use of this compound in peptide synthesis showed a significant increase in yield when compared to traditional methods, demonstrating its utility in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8)
  • Molecular Formula: C₁₀H₁₃ClFNO₂.
  • Molecular Weight : 233.67 g/mol.
  • Key Difference : Substitution of 4-fluoro for 4-chloro on the phenyl ring.
  • Implications : The smaller, more electronegative fluorine atom may alter electronic properties and receptor binding compared to chlorine .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS 1001180-63-7)
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂.
  • Molecular Weight : 250.12 g/mol.
  • Key Difference: Positional isomerism—the amino and 4-chlorophenyl groups are swapped on the propanoate backbone.
  • Implications : Altered steric and electronic effects could influence solubility and biological activity .

Aromatic Ring Modifications

Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride
  • Molecular Formula: C₁₄H₁₆ClNO₂.
  • Molecular Weight : 265.74 g/mol.
  • Key Difference : Replacement of 4-chlorophenyl with a 2-naphthyl group .
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride (CAS 1464091-39-1)
  • Molecular Formula : C₁₂H₁₄ClN₂O₂.
  • Key Difference : Substitution with an indole ring (1H-indol-4-yl).
  • Implications : The indole group introduces hydrogen-bonding capabilities and aromatic diversity, which could modulate receptor selectivity .

Functional Group Variations

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Molecular Formula: C₁₁H₁₅ClNO₃.
  • Molecular Weight : 247.7 g/mol.
  • Key Difference : 4-Methoxy substituent instead of 4-chloro.
  • Implications : The electron-donating methoxy group increases solubility in polar solvents and may reduce steric hindrance .
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2)
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃.
  • Molecular Weight : 280.15 g/mol.
  • Key Difference: Ethyl ester and 3-hydroxyl group on the propanoate chain.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Melting Point (°C)
Target Compound C₁₁H₁₅Cl₂NO₂ 263.7 4-Chlorophenyl, methyl ester 186–189
4-Fluorophenyl Analog C₁₀H₁₃ClFNO₂ 233.67 4-Fluorophenyl N/A
2-Naphthyl Analog C₁₄H₁₆ClNO₂ 265.74 2-Naphthyl N/A
4-Methoxyphenyl Analog C₁₁H₁₅ClNO₃ 247.7 4-Methoxyphenyl N/A
Positional Isomer (3-amino-2-(4-Cl-phenyl)) C₁₀H₁₃Cl₂NO₂ 250.12 Amino/chlorophenyl positions swapped N/A

Table 2: Predicted Collision Cross-Section (CCS) of Target Compound

Adduct m/z CCS (Ų)
[M+H]⁺ 228.07858 149.2
[M+Na]⁺ 250.06052 160.8
[M+NH₄]⁺ 245.10512 156.9

Research Findings and Implications

  • Electronic Effects : Chlorine’s electron-withdrawing nature may enhance stability and receptor binding compared to fluorine or methoxy analogs .
  • The 4-chlorophenyl group in the target compound may similarly influence receptor interactions, though experimental validation is needed.

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride?

Synthesis typically involves a multi-step process:

Esterification : React 4-chlorophenyl precursors with methyl propanoate derivatives under acidic conditions to form the ester backbone.

Amidation/Amine Introduction : Introduce the amino group via reductive amination or nucleophilic substitution, ensuring stereochemical control if required.

Hydrochloride Formation : Treat the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt.

Purification : Use recrystallization (e.g., methanol or ethanol) to achieve high purity (>98%) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts like unreacted intermediates or dimerization products.

Q. How should researchers characterize this compound for structural confirmation?

Analytical Workflow :

TechniqueParameters/Notes
HPLC C18 column; mobile phase: acetonitrile/0.1% TFA; λ = 254 nm
NMR ¹H/¹³C in DMSO-d6; confirm methyl, amino, and chlorophenyl proton environments
Mass Spec ESI+ mode; expected [M+H]+ = Calculated molecular weight +1
XRD Single-crystal analysis to resolve stereochemistry (if chiral centers exist)

Validation : Cross-reference with pharmacopeial standards (e.g., USP-NF) for impurities and purity thresholds .

Q. What safety protocols are critical during handling?

  • Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Decontamination : Immediate shower/eye wash if exposed; contaminated clothing must be professionally laundered .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

Q. How should stability studies be designed for this compound?

  • Conditions : Test under accelerated degradation (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress).
  • Analysis : Monitor via HPLC for degradation products (e.g., de-esterified or oxidized derivatives) .
  • Outcome : Establish shelf-life and storage guidelines; report impurity thresholds per ICH Q3A/B .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted?

Strategy :

Identify Likely Impurities :

  • Unreacted intermediates (e.g., 4-chlorophenyl precursors).
  • Hydrolysis byproducts (e.g., free carboxylic acid).

Analytical Methods :

  • HPLC-MS : Use gradient elution to separate and identify low-abundance impurities .
  • Reference Standards : Compare retention times with EP/Ph. Eur. impurity standards (e.g., Fenofibric acid derivatives) .

Case Study : A 0.5% impurity threshold was validated using a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase .

Q. What strategies resolve chiral discrepancies in synthesis?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol .
  • Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to isolate enantiomers .
  • Stereochemical Analysis : Confirm configuration via circular dichroism (CD) or X-ray crystallography .

Q. How to address contradictory solubility data in different solvents?

Troubleshooting Steps :

Purity Check : Re-analyze compound via HPLC to rule out impurity interference .

Crystallinity Assessment : Use XRD to identify polymorphic forms affecting solubility .

Solvent Optimization : Test binary solvents (e.g., DMSO/water) to enhance dissolution .

Example : Recrystallization from ethanol yielded a polymorph with 20% higher aqueous solubility .

Q. What are the key degradation products under forced conditions?

Forced Degradation Findings :

ConditionMajor DegradantsDetection Method
Acidic (0.1M HCl)Hydrolyzed ester (free carboxylic acid)LC-MS ([M+H]+ = 228.5)
Thermal (100°C)Dechlorinated derivativeHPLC-DAD (λ = 210 nm)
Oxidative (H2O2)N-Oxide or sulfonic acid byproductsHigh-resolution MS

Mitigation : Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

Q. How to design metabolic studies for this compound?

Methodology :

In Vitro Models : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., demethylation, hydroxylation).

Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .

Analytical Tools : LC-HRMS to detect and quantify metabolites; compare with synthetic standards .

Outcome : A recent study identified a primary metabolite via O-demethylation using human hepatocytes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

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